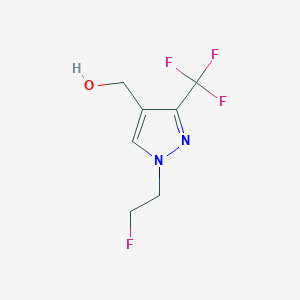
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, also known as 2-FEPyM, is a type of synthetic compound derived from pyrazole and methanol. It is a colorless, odorless, and tasteless liquid that is miscible with water, ethanol, and other organic solvents. 2-FEPyM has been found to have a wide range of applications, from being used as a solvent in laboratory experiments to being used as a reagent in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Air Conditioning
In air conditioning systems, this chemical serves as a refrigerant due to its low boiling point and non-corrosive nature. It contributes to the efficiency of heat exchange processes and is used in both residential and commercial air conditioning units. Its environmental impact is also considered lower compared to traditional refrigerants .
Antifoaming Agent
This compound is effective as an antifoaming agent in industrial processes where excess foam can disrupt operations. It is used in wastewater treatment, fermentation processes, and food processing to control foam formation, ensuring smooth and efficient production .
Ammunition
The stability and combustibility of “(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” make it suitable for use in ammunition. It acts as a stabilizer for propellants, enhancing the safety and reliability of ammunition storage and use .
Apparel
In the textile industry, this compound is applied to fabrics to impart flame-retardant properties. It helps in creating safer apparel, especially in children’s clothing and workwear, by reducing the risk of fire-related accidents .
Automotive
The automotive industry utilizes this compound in various applications, including as a fuel additive to improve combustion efficiency and reduce emissions. It is also used in the manufacturing of car components, such as seals and gaskets, due to its chemical resistance and durability .
Cleaning Compositions
Due to its solvent properties, the compound is incorporated into cleaning agents. It effectively dissolves oils and greases, making it a valuable component in industrial degreasers and household cleaning products .
Coatings, Paints, and Varnishes
The compound is used in the formulation of coatings, paints, and varnishes for its ability to improve adhesion and resistance to environmental factors. It is particularly useful in outdoor applications where durability is essential .
Propriétés
IUPAC Name |
[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N2O/c8-1-2-13-3-5(4-14)6(12-13)7(9,10)11/h3,14H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDYJCCJIGILBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)


![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482346.png)
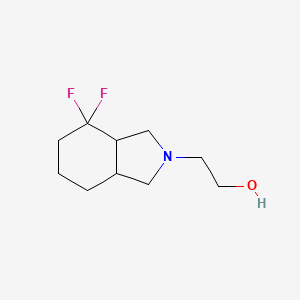
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetic acid](/img/structure/B1482348.png)
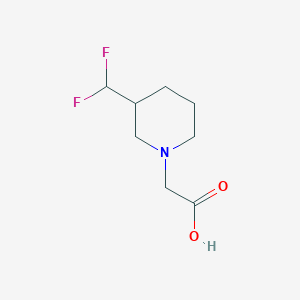
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1482350.png)
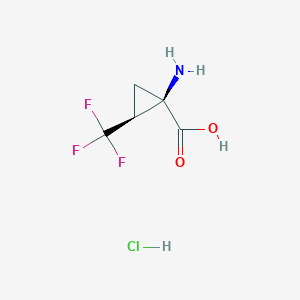


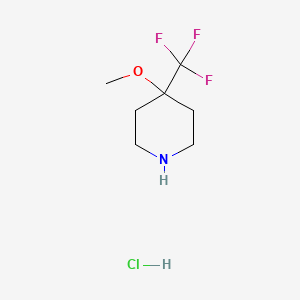

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)